

The Genesis of Diamines: A Technical Chronicle of Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexane-1,2-diamine*

Cat. No.: *B1336675*

[Get Quote](#)

For Immediate Release

This in-depth technical guide navigates the historical landscape of diamine discovery and development, offering researchers, scientists, and drug development professionals a comprehensive resource on these foundational molecules. From their early identification in the 17th century to their pivotal role in modern industry and cellular biology, this paper details the key scientific milestones, experimental protocols, and evolving understanding of diamines.

A Historical Overview: From Crystalline Observations to Industrial Revolution

The story of diamines begins in 1678 when the pioneering Dutch microscopist Antonie van Leeuwenhoek first observed crystalline structures in human semen.[\[1\]](#)[\[2\]](#) It would take nearly two centuries for the chemical nature of these crystals, later identified as spermine and spermidine, to be unraveled.[\[1\]](#)[\[2\]](#)

The 19th century marked a period of significant advancement in organic chemistry, leading to the isolation and characterization of several key diamines. In 1885, the German physician Ludwig Brieger, in his study of "ptomaines" (alkaloids found in decaying organic matter), first described the foul-smelling compounds he named putrescine (butane-1,4-diamine) and cadaverine (pentane-1,5-diamine), which are formed by the decomposition of amino acids.[\[3\]](#) [\[4\]](#) A few years later, in 1888, German chemist Theodor Curtius synthesized ethylenediamine (ethane-1,2-diamine).

The early 20th century witnessed the elucidation of the structures of the polyamines spermine and spermidine, a feat accomplished by Rosenheim and Dudley in 1926.^[5] This era also saw the industrial-scale application of diamines, most notably with the work of Wallace Carothers at DuPont. In 1935, Carothers' research into polyamides culminated in the synthesis of nylon 6,6 from the diamine hexamethylenediamine and adipic acid, a discovery that revolutionized the textile industry and ushered in the age of synthetic polymers.^{[6][7][8]}

Key Diamines: A Summary of Properties

The following table summarizes the key physical and chemical properties of several historically significant diamines.

Diamine	Chemical Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance	Solubility in Water
Putrescine	C ₄ H ₁₂ N ₂	88.15	27.5	158.6	Colorless solid	Miscible
Cadaverine	C ₅ H ₁₄ N ₂	102.18	11.83	179	Colorless syrupy liquid	Soluble
Ethylenediamine	C ₂ H ₈ N ₂	60.10	8.5	116.5	Colorless liquid	Miscible
Hexamethylenediamine	C ₆ H ₁₆ N ₂	116.21	42	205	Colorless solid	Very soluble
Spermidine	C ₇ H ₁₉ N ₃	145.25	22-25	128-130 (at 14 mmHg)	Colorless liquid	Soluble
Spermine	C ₁₀ H ₂₆ N ₄	202.34	28-30	150 (at 700 Pa)	Colorless crystals	Soluble

Foundational Experimental Protocols

This section provides a detailed look at the methodologies employed in the seminal discoveries of key diamines.

Isolation of Putrescine and Cadaverine (Ludwig Brieger, 1885)

Ludwig Brieger's pioneering work involved the painstaking extraction and purification of ptomaines from decaying animal tissues. While the original publication, "Ueber Ptomaine," lacks the granular detail of modern experimental sections, the general procedure can be reconstructed as follows:

Starting Material: Large quantities of decaying horse flesh or other animal organs.

Protocol:

- **Extraction:** The putrefied tissue was subjected to distillation with water to remove volatile compounds. The remaining aqueous extract, containing the non-volatile ptomaines, was then treated with a solution of mercuric chloride.
- **Precipitation:** This resulted in the precipitation of the diamines as their mercury salts.
- **Decomposition of Salts:** The precipitated mercury salts were collected and treated with hydrogen sulfide to precipitate mercury sulfide, thereby liberating the diamines.
- **Purification:** The resulting solution containing the free diamines was then subjected to further purification steps, likely involving fractional distillation and crystallization of their salts (e.g., hydrochlorides) to isolate putrescine and cadaverine.

Brieger's work was qualitative in nature, and as such, no quantitative yield data is available from his original publications.

Synthesis of Nylon 6,6 (Wallace Carothers, 1935)

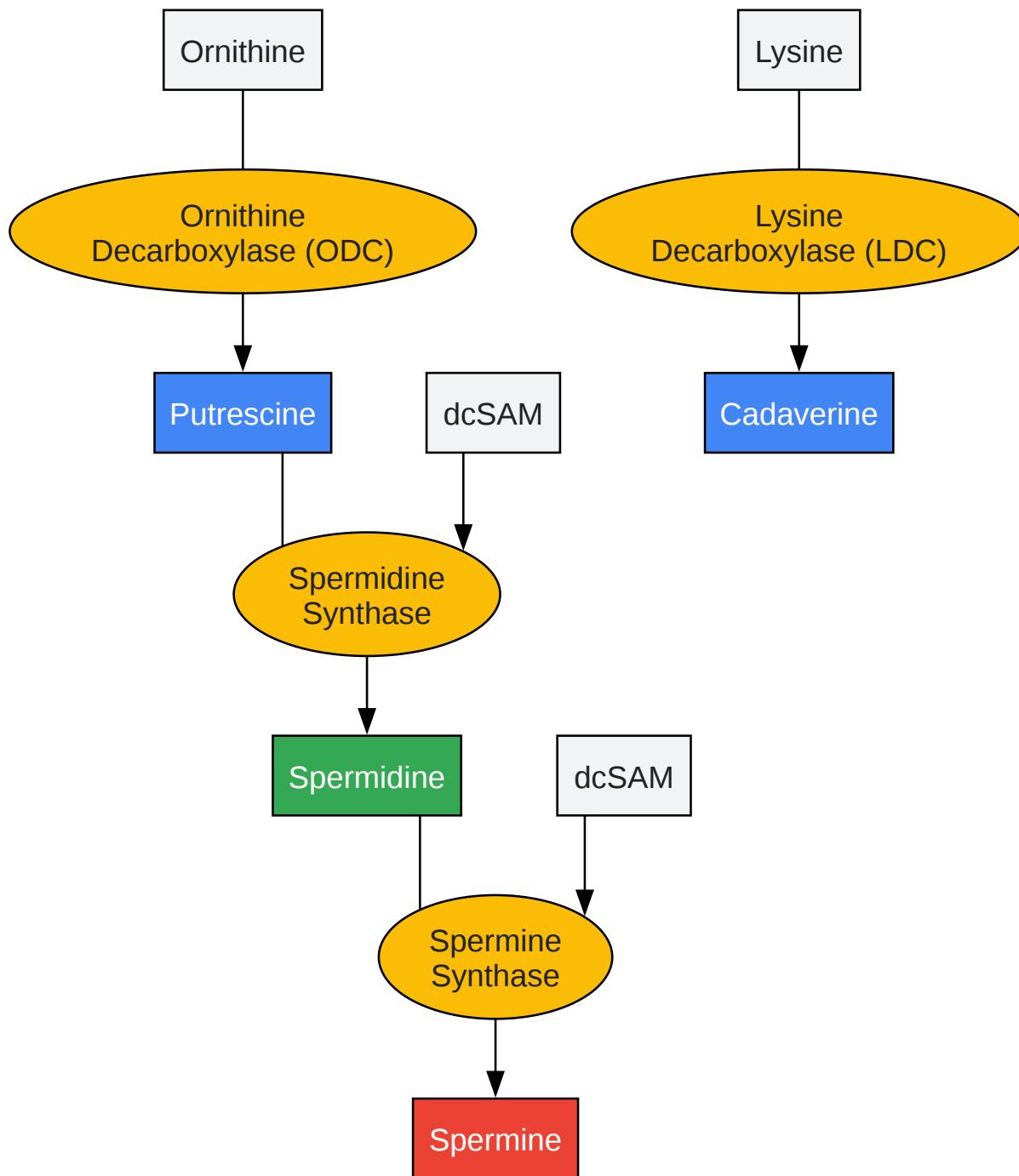
Wallace Carothers' synthesis of nylon 6,6, detailed in U.S. Patent 2,130,948, is a landmark in polymer chemistry. The following protocol is based on the information provided in the patent:

Reactants: Hexamethylenediamine and adipic acid.

Protocol:

- **Salt Formation:** An aqueous solution of hexamethylenediamine was neutralized with an equivalent amount of adipic acid to form hexamethylenediammonium adipate, commonly known as "nylon salt." This step was crucial for ensuring a 1:1 molar ratio of the monomers.
- **Polycondensation:** The nylon salt solution was concentrated and then transferred to an autoclave.
- **Heating and Water Removal:** The autoclave was heated to approximately 280°C under pressure. The water generated during the condensation reaction was continuously removed to drive the polymerization to completion and achieve a high molecular weight polymer.
- **Extrusion:** The molten polymer was then extruded from the autoclave as a ribbon, which was then cooled and cut into chips.
- **Fiber Formation:** The polymer chips were melted and extruded through a spinneret to form filaments, which were then cold-drawn to orient the polymer chains and impart strength to the fibers.

While the patent does not specify a precise yield for a single laboratory synthesis, the process was designed for industrial-scale production where near-quantitative conversion is expected.

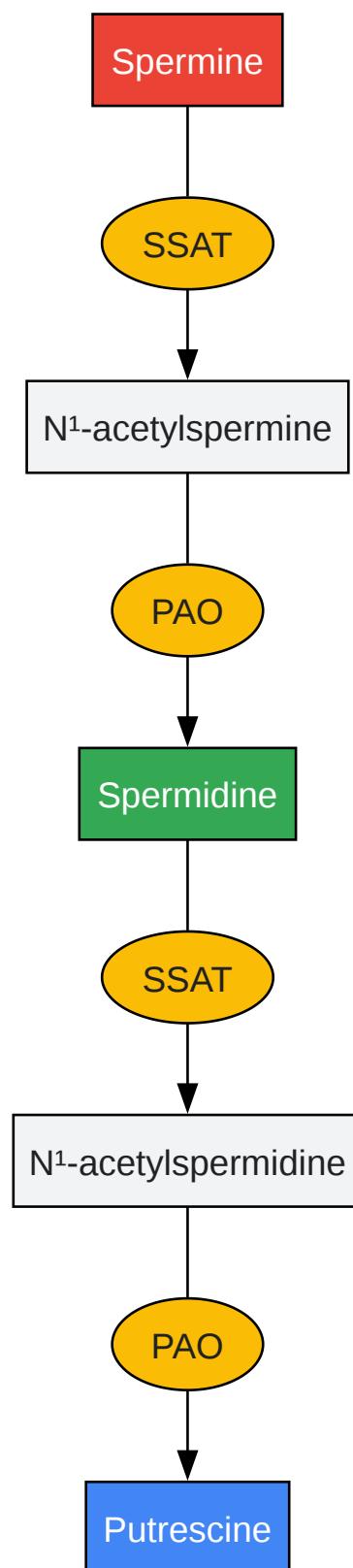

Biological Significance and Signaling Pathways

Diamines are not merely chemical curiosities or industrial building blocks; they are integral to a vast array of biological processes. The polyamines putrescine, spermidine, and spermine are essential for cell growth, differentiation, and the stabilization of nucleic acids. Their intracellular concentrations are tightly regulated through complex biosynthetic and catabolic pathways.

Polyamine Biosynthesis

The biosynthesis of polyamines begins with the decarboxylation of amino acids. Ornithine is converted to putrescine by the enzyme ornithine decarboxylase (ODC), while lysine is converted to cadaverine by lysine decarboxylase (LDC). Putrescine then serves as the precursor for the synthesis of the higher polyamines, spermidine and spermine, through the

sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM).

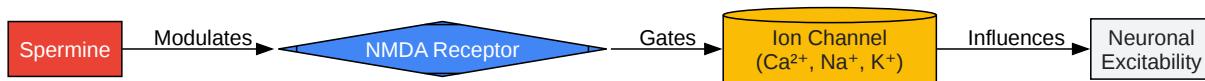


[Click to download full resolution via product page](#)

Diagram of the polyamine biosynthetic pathway.

Polyamine Catabolism

The breakdown of polyamines is equally important for maintaining cellular homeostasis. The primary pathway involves the acetylation of spermidine and spermine by spermidine/spermine N¹-acetyltransferase (SSAT), followed by oxidation by polyamine oxidase (PAO).



[Click to download full resolution via product page](#)

Diagram of the polyamine catabolic pathway.

Diamines in Neuromodulation: The NMDA Receptor

Beyond their roles in biosynthesis, certain diamines, particularly spermine and spermidine, act as neuromodulators by interacting with ion channels in the central nervous system. A key target is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory. Polyamines can either potentiate or inhibit NMDA receptor activity in a voltage-dependent manner, thereby influencing neuronal excitability.

[Click to download full resolution via product page](#)

Modulation of the NMDA receptor by spermine.

Conclusion

From their serendipitous discovery in the early days of microscopy to their well-defined roles in modern chemistry and biology, diamines have had a profound impact on science and technology. This guide has provided a technical overview of their historical discovery, key experimental protocols, and fundamental biological pathways. Continued research into the diverse functions of diamines, particularly their roles in signaling and disease, promises to open new avenues for therapeutic intervention and technological innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple effects of spermine on N-methyl-D-aspartic acid receptor responses of rat cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Ion Transport Across Plant Membranes by Polyamines: Understanding Specific Modes of Action Under Stress [frontiersin.org]
- 4. Modulation of channel function by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wallace Carothers - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Spermidine, a positive modulator of the NMDA receptor, facilitates extinction and prevents the reinstatement of morphine-induced conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Genesis of Diamines: A Technical Chronicle of Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336675#historical-discovery-and-development-of-diamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com